molecular formula C16H21NO3 B168465 Ethyl 1-benzyl-5-oxoazepane-4-carboxylate CAS No. 19673-12-2

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Cat. No.: B168465
CAS No.: 19673-12-2
M. Wt: 275.34 g/mol
InChI Key: YYCFGTMTPVIMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: Ethyl 1-benzyl-5-oxoazepane-4-carboxylate (CAS: 19673-12-2) is a heterocyclic organic compound with the molecular formula C₁₆H₂₁NO₃ and a molar mass of 275.34 g/mol . Its structure features a seven-membered azepane ring substituted with a benzyl group at position 1, a ketone at position 5, and an ethyl carboxylate at position 4 (Figure 1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate typically involves the reaction of benzylamine with ethyl 4-oxopentanoate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the azepane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility : Soluble in dimethyl sulfoxide (DMSO) at 10 mM concentration; requires sonication or heating to 37°C for dissolution .
  • Storage : Stable at room temperature (RT) when protected from moisture. Stock solutions in DMSO should be stored at -80°C (6-month stability) or -20°C (1-month stability) .
  • Handling : Solutions are sensitive to repeated freeze-thaw cycles, necessitating aliquoting .

Research Applications :
Primarily used in preclinical studies as a synthetic intermediate or biochemical probe. GLPBIO markets it for research purposes only, emphasizing its exclusion from human use .

Comparison with Structural Analogs

Structural Features and Heterocyclic Core Diversity

Table 1: Structural Comparison of Ethyl Carboxylate Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol)
Ethyl 1-benzyl-5-oxoazepane-4-carboxylate Azepane 1-Benzyl, 5-oxo, 4-carboxylate C₁₆H₂₁NO₃ 275.34
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate 1,2,4-Triazole 4-Benzamido, 5-phenyl, 3-carboxylate C₁₈H₁₈N₄O₄ 354.37
Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate Benzopyran 5-Methoxy, 4-oxo, 2-carboxylate C₁₃H₁₂O₅ 248.23
Ethyl 5-(2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate Pyrazole Pyrrol-pyrrole hybrid, dimethylamino group C₂₁H₂₃N₅O₄ 409.44

Key Observations :

  • Ring Size and Strain : The azepane core (7-membered ring) in the target compound introduces conformational flexibility compared to smaller, more rigid rings like triazole (5-membered) or benzopyran (fused 6-membered) .
  • Functional Groups : The 5-oxo group in the azepane derivative may enhance hydrogen-bonding interactions, while the benzyl group increases lipophilicity (logP ~2.5–3.0 estimated) .

Key Observations :

  • The triazole analog (Table 2) demonstrates broad-spectrum activity due to its planar, aromatic triazole ring, which facilitates π-π stacking with biological targets .
  • In contrast, the azepane derivative’s activity remains underexplored, though its seven-membered ring could offer unique binding modes in protease or GPCR targets .

Solubility and Bioavailability :

  • The azepane derivative’s higher molar mass (275.34 vs. 248.23 for benzopyran) may reduce aqueous solubility, necessitating formulation aids like DMSO .
  • The pyrazole analog’s polar dimethylamino group (Table 1) likely improves solubility compared to the benzyl-substituted azepane .

Biological Activity

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H21NO3
  • Molecular Weight : 275.34 g/mol
  • CAS Number : 19673-12-2

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with ethyl 4-oxopentanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions are crucial for forming the azepane ring effectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Various studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed pathways remain to be fully elucidated.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising potential for developing new antimicrobial agents based on this compound.
  • Cancer Cell Line Study : In a study involving human lung adenocarcinoma (A549) cells, treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) at concentrations above 50 µM, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological Activity
Ethyl 1-Cbz-5-oxoazepane-4-carboxylate31696-09-0Antimicrobial and anticancer properties
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate31696-09-0Used as a precursor for heterocyclic compounds

This compound is unique due to its specific structural configuration that imparts distinct chemical and biological properties compared to other azepane derivatives .

Properties

IUPAC Name

ethyl 1-benzyl-5-oxoazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)14-8-10-17(11-9-15(14)18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCFGTMTPVIMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500010
Record name Ethyl 1-benzyl-5-oxoazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19673-12-2
Record name Ethyl 1-benzyl-5-oxoazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Commercially available 1-benzylpiperidin-4-one (78.5 g, 0.415 mol) was dissolved in tetrahydrofuran (300 mL) and the solution was cooled to −25° C. Ethyl diazoacetate (56.8 g) and boron trifluoride diethyl ether complex (128 mL) were simultaneously added dropwise to the solution over one hour, followed by stirring for one hour while elevating the temperature from −25° C. to 0° C. The reaction mixture was mixed with a saturated aqueous sodium bicarbonate solution and was extracted with ethyl acetate. The organic layer was washed with brine and was dried over anhydrous sodium sulfate. After distilling off the solvent, the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1) and thereby yielded ethyl 1-benzyl-5-oxoperhydroazepine-4-carboxylate (30.6 g, in a yield of 27%).
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
56.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.